molecular formula C8H7FN2S B8053943 5-Fluoro-2-methylbenzo[d]thiazol-6-amine

5-Fluoro-2-methylbenzo[d]thiazol-6-amine

Cat. No.: B8053943
M. Wt: 182.22 g/mol
InChI Key: RZXGPTUMFPEXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methylbenzo[d]thiazol-6-amine (CAS 1610021-29-8) is a chemical compound with the molecular formula C8H7FN2S and a molecular weight of 182.22 g/mol . This benzothiazole derivative is part of a class of heterocyclic compounds known for their diverse pharmacological activities, making them a significant scaffold in medicinal chemistry and drug discovery research . Specifically, this amine-substituted fluorobenzothiazole serves as a key synthetic intermediate in the development of compounds targeting neurodegenerative diseases . It is featured in patents for treatments of conditions such as Alzheimer's disease and progressive supranuclear palsy, where it acts as a core structure in molecules designed to modulate pathological processes . Concurrently, the broader benzothiazole motif is extensively investigated for its potent anti-tubercular properties, with research indicating activity against Mycobacterium tuberculosis . Researchers value this compound for its potential in constructing more complex molecules for biological evaluation. For safe handling, please note the hazard statements H302, H315, H319, and H335 . This product is intended for research and development purposes only and is not approved for human, therapeutic, or veterinary use .

Properties

IUPAC Name

5-fluoro-2-methyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXGPTUMFPEXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-methylbenzo[d]thiazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in drug discovery.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-methylbenzothiazole with fluorinating agents. The process has been optimized to yield high purity and good yields, often using methods such as nucleophilic substitution or electrophilic aromatic substitution. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Mycobacterium tuberculosis, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 5 to 100 μg/mL, indicating its potential as an anti-tuberculosis agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines, including glioblastoma and melanoma, revealed that it possesses significant cytotoxic effects. For instance, it showed IC50 values between 10 to 30 µM against these cell lines, suggesting that the presence of fluorine and methyl groups enhances its therapeutic potential .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound is believed to inhibit specific enzymes involved in cellular proliferation and survival, contributing to its anticancer effects.
  • Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties that may protect cells from oxidative stress, enhancing its therapeutic profile .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on Antitubercular Activity : A systematic evaluation of benzothiazole derivatives showed that modifications at the 5-position significantly influenced their antimicrobial potency. The study concluded that compounds with halogen substitutions like fluorine are particularly effective against resistant strains of M. tuberculosis .
  • Cytotoxicity in Cancer Models : Research involving human cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM. This effect was attributed to induced apoptosis and cell cycle arrest in the G1 phase .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives indicated that the presence of electron-withdrawing groups like fluorine enhances biological activity by increasing lipophilicity and improving cellular uptake .

Comparative Analysis

Compound NameMIC (μg/mL)IC50 (μM)Activity Type
This compound5 - 10010 - 30Antimicrobial, Anticancer
Other Benzothiazole DerivativesVariesVariesVaries

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the most significant applications of 5-Fluoro-2-methylbenzo[d]thiazol-6-amine is its potential in treating neurodegenerative disorders, particularly Alzheimer’s disease (AD). Recent studies have identified this compound as a potent inhibitor of O-GlcNAcase (OGA), an enzyme implicated in the pathogenesis of tauopathies, which include AD and progressive supranuclear palsy (PSP) .

Antimicrobial Activity

Another notable application is its antimicrobial properties. Compounds similar to this compound have been shown to exhibit significant antimicrobial activity against various pathogens. Research indicates that benzothiazole derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

In Vitro Studies

In vitro studies have demonstrated that certain benzothiazole derivatives exhibit strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analyses suggest that modifications to the benzothiazole core can enhance antimicrobial efficacy .

Anti-Tubercular Properties

Recent advancements in synthetic methodologies have led to the development of new benzothiazole derivatives with promising anti-tubercular activity. This compound has been evaluated for its effectiveness against Mycobacterium tuberculosis (Mtb), showing potential as a lead compound for further development .

Research Findings

Studies have indicated that compounds derived from benzothiazole scaffolds can bind effectively to key targets in Mtb, demonstrating better binding affinities compared to standard reference drugs. This suggests a viable pathway for combating multi-drug resistant strains of tuberculosis .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

Application AreaMechanism/EffectReferences
Neurodegenerative DiseasesInhibits OGA; reduces tau protein accumulation; potential treatment for AD
Antimicrobial ActivityExhibits significant antibacterial properties against various pathogens
Anti-Tubercular PropertiesEffective against M. tuberculosis; potential lead compound for drug development

Comparison with Similar Compounds

The structural and functional attributes of 5-fluoro-2-methylbenzo[d]thiazol-6-amine can be contextualized against analogous benzothiazole derivatives. Key comparisons include halogen substitution, positional isomerism, and biological activity.

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound F (5), CH₃ (2), NH₂ (6) C₈H₇FN₂S Fluorescent probes, antiviral research
5-Chloro-2-methylbenzo[d]thiazol-6-amine Cl (5), CH₃ (2), NH₂ (6) C₈H₇ClN₂S Higher lipophilicity; potential kinase inhibition
4-Fluoro-2-methylbenzo[d]thiazol-6-amine F (4), CH₃ (2), NH₂ (6) C₈H₇FN₂S Altered electronic profile (CCS: 132.9 Ų for [M+H]+)
6-Fluorobenzo[d]thiazol-2-amine F (6), NH₂ (2) C₇H₅FN₂S Simpler structure; antiviral activity
2-Chlorobenzo[d]thiazol-6-amine Cl (2), NH₂ (6) C₇H₅ClN₂S Antifungal and antibacterial applications
  • Halogen Effects : Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding capacity compared to bulkier halogens like chlorine, which may improve bioavailability .
  • Positional Isomerism : Fluorine at position 5 (vs. 4 or 6) alters electronic distribution and steric interactions, impacting binding affinity in biological targets .
Physicochemical Properties

Table 4: Predicted Collision Cross Section (CCS) and Stability

Compound Name CCS (Ų) [M+H]+ Storage Conditions Reference
This compound ~132.9 (estimated) Sealed, 2–8°C, dark
4-Fluoro-2-methylbenzo[d]thiazol-6-amine 132.9 Similar to above
2-Morpholinobenzo[d]thiazol-6-amine N/A 2–8°C, inert atmosphere
  • Fluorine’s small size and stability contribute to lower molecular weight and improved solubility compared to chloro analogs .

Preparation Methods

Substituted Aniline Synthesis

The foundational step involves preparing a fluorinated aniline derivative. For 5-fluoro-2-methylbenzo[d]thiazol-6-amine, 3-chloro-4-fluoroaniline (8 ) serves as a common starting material. Nitration of 8 under mild conditions (15% HNO₃/AcOH at 0°C) yields 5-chloro-4-fluoro-2-nitrophenol (9 ) with 60% efficiency after column chromatography. Substitution of the chlorine atom with a methyl group is achieved via nucleophilic displacement using methylmagnesium bromide in tetrahydrofuran (THF), though this step often requires careful temperature control to avoid overalkylation.

Thiourea Formation and Cyclization

The methyl-substituted aniline intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide to form a thiourea derivative. Intramolecular cyclization is induced under acidic conditions (e.g., HCl/EtOH reflux), yielding the benzothiazole core. This method, adapted from the synthesis of 5-fluoro-2-aminobenzothiazoles, achieves cyclization efficiencies of 65–75% but necessitates purification via silica gel chromatography to remove polymeric byproducts.

Palladium-Catalyzed Amination of Halothiazoles

Halogenation of the Benzothiazole Core

Introducing the amine group at position 6 requires a halogenated precursor. Bromination of 5-fluoro-2-methylbenzo[d]thiazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively substitutes the para position relative to the fluorine atom, yielding 5-fluoro-2-methyl-6-bromobenzo[d]thiazole with 85% regioselectivity. Alternative iodination methods (e.g., I₂/HIO₃) offer lower yields (∼60%) due to competing side reactions.

Amination via Cross-Coupling

Palladium-catalyzed amination employs Pd(OAc)₂ with Xantphos as a ligand, enabling coupling of the bromothiazole with aqueous ammonia or benzophenone imine. Reaction conditions (toluene, 110°C, 24 hours) achieve 70–80% conversion, with subsequent hydrolysis of imine intermediates providing the free amine. Copper-catalyzed methods, while cost-effective, exhibit lower yields (50–60%) and require higher temperatures (140°C).

Reductive Functionalization of Nitro Intermediates

Nitro Group Introduction

Electrophilic nitration of 5-fluoro-2-methylbenzo[d]thiazole using fuming nitric acid (HNO₃/H₂SO₄) at −10°C installs a nitro group at position 6 with 55% yield. Regioselectivity challenges arise due to the electron-withdrawing effects of the fluorine and methyl groups, necessitating precise stoichiometric control.

Catalytic Hydrogenation

Reduction of the nitro intermediate to an amine is accomplished via catalytic hydrogenation (H₂, 30 psi) over palladium on carbon (Pd/C) in ethanol. This method achieves near-quantitative conversion (95%) and avoids over-reduction byproducts. Alternative reductants like sodium dithionite (Na₂S₂O₄) are less efficient (75% yield) and generate sulfurous waste.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Limitations
Thiourea CyclizationIntramolecular cyclization65–7590–95Byproduct formation
Pd-Catalyzed AminationCross-coupling70–8095–98High catalyst loadings
Reductive Nitro ReductionHydrogenation9599Requires high-pressure equipment

The palladium-catalyzed route offers superior purity and scalability, whereas reductive methods excel in yield but demand specialized infrastructure. Thiourea cyclization remains advantageous for laboratory-scale synthesis due to its simplicity.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amination steps but complicate purification. Lowering temperatures during nitration (−10°C) improves regioselectivity but extends reaction times.

Catalytic System Tuning

Ligand selection critically impacts palladium-catalyzed amination. Bulky phosphine ligands (e.g., Xantphos) suppress β-hydride elimination, boosting amine yields. Copper iodide (CuI) with 1,10-phenanthroline accelerates Ullmann-type couplings but struggles with sterically hindered substrates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2-methylbenzo[d]thiazol-6-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Start with 2-methylbenzo[d]thiazol-6-ol derivatives. Dissolve in polar aprotic solvents (e.g., DMF) and react with fluorinating agents (e.g., fluoroethanol) under basic conditions (NaH) to introduce the fluorine substituent .
  • Step 2 : Optimize acylation or alkylation using Friedel-Crafts reactions under solvent-free conditions with Eaton’s reagent (P2O5/MeSO3H) to enhance regioselectivity and reduce side products .
  • Step 3 : Purify via recrystallization (ethyl acetate/hexane) or column chromatography. Monitor yields using HPLC with UV detection (λ = 254 nm) .
  • Critical Parameters : Temperature (RT to reflux), stoichiometry of fluorinating agents, and reaction time (2–24 hours).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and fluorine coupling patterns (e.g., splitting due to 19F-1H interactions) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 197.05) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological screening assays are recommended for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Test MAO-B inhibition via fluorometric assays (kynuramine as substrate) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound, and what parameters are critical in docking studies?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Docking (AutoDock Vina) : Dock into target proteins (e.g., MAO-B PDB: 2V5Z) with flexible side chains. Prioritize binding affinity (ΔG < −8 kcal/mol) and hydrogen-bond interactions .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP inhibition) .

Q. What strategies resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments using identical cell lines (ATCC-validated), culture conditions, and assay protocols (e.g., ISO 20776-1 for antimicrobial testing) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain divergent results .
  • Dose-Response Re-evaluation : Apply Hill slope analysis to distinguish true efficacy from assay artifacts .

Q. How do structural modifications at the 2-methyl or 6-amine positions influence enzyme inhibition potency?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 2-ethyl or 6-acetamido derivatives) and compare IC50 values against parent compound .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., MAO-B) to map steric/electronic effects of substituents .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes via molecular dynamics simulations .

Q. What experimental designs mitigate challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors to control exothermic fluorination steps and improve reproducibility .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading) and minimize side reactions .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.